Noopept

Overview

Description

Mechanism of Action

Target of Action

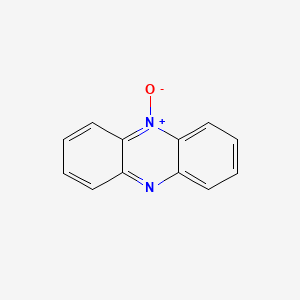

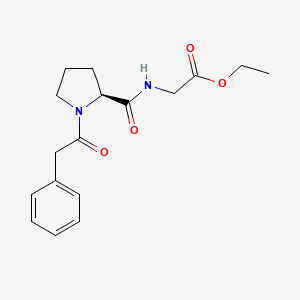

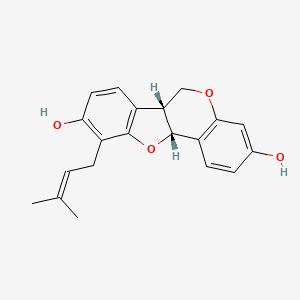

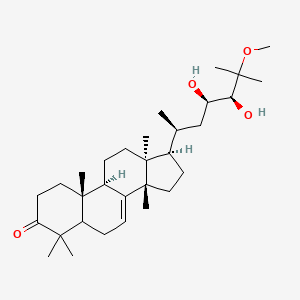

Noopept, also known as N-phenylacetyl-L-prolylglycine ethyl ester, is a nootropic drug that primarily targets the brain’s neurotransmitter systems . It interacts with the cholinergic system, boosting acetylcholine signaling . It also promotes the expression of neurotrophins, specifically brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) .

Mode of Action

This compound’s mode of action involves several mechanisms. It boosts acetylcholine signaling, which plays a crucial role in learning and memory processes . It also promotes the expression of BDNF and NGF, which are essential for neuronal growth, survival, and differentiation . Furthermore, this compound defends against glutamate toxicity and enhances inhibitory neurotransmission in the brain .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates the levels of intracellular calcium, a universal intracellular mediator . It also influences the production of reactive oxygen species (ROS) and the mitochondrial apoptotic pathway . Moreover, this compound has been shown to attenuate tau hyperphosphorylation, a process implicated in neurodegenerative diseases like Alzheimer’s .

Pharmacokinetics

It is known that this compound has a short half-life and is eliminated from the brain within one hour after dosing . One of its metabolites, cycloprolylglycine (cpg), is increased in the brain one hour after administration and is thought to be responsible for this compound’s longer-term nootropic effects .

Result of Action

This compound’s action results in various molecular and cellular effects. It improves cell viability, reduces apoptosis, and enhances the mitochondrial membrane potential . It also attenuates tau hyperphosphorylation and ameliorates alterations of neurite outgrowth . These effects contribute to this compound’s neuroprotective properties and its ability to restore cognitive function .

Action Environment

It is known that this compound’s efficacy can vary depending on the individual’s genetic sensitivity to emotional stress

Biochemical Analysis

Biochemical Properties

Noopept interacts with various enzymes, proteins, and other biomolecules. It has been noted that this compound appears to have a ‘cholinosensitizing’ effect as in isolated neurons from helix pomatia . It stimulates the reaction to microiontophoretic delivery of acetylcholine to the neuron .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. It could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Noopept is synthesized through a series of chemical reactions involving the condensation of phenylacetic acid with L-proline, followed by esterification with ethanol to form the ethyl ester . The reaction conditions typically involve the use of a dehydrating agent to facilitate the condensation reaction and an acid catalyst for the esterification process.

Industrial Production Methods: In industrial settings, this compound is produced using direct compression methods to avoid hydrolyzing the ester bond . This method involves the preparation of tablets by moist granulation and direct pressing, ensuring the stability and uniformity of the final product .

Chemical Reactions Analysis

Types of Reactions: Noopept undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Oxidation: Oxidizing agents can convert this compound into its corresponding oxidized forms, although specific conditions and products are less commonly documented.

Reduction: Reducing agents can potentially reduce this compound, but detailed studies on these reactions are limited.

Major Products Formed: The primary product of hydrolysis is N-phenylacetyl-L-prolylglycine . Other products depend on the specific reagents and conditions used in the reactions.

Scientific Research Applications

Comparison with Similar Compounds

- Piracetam

- Aniracetam

- Oxiracetam

- Phenylpiracetam

- Pramiracetam

- Coluracetam

- Nefiracetam

Noopept continues to be a subject of extensive research due to its promising cognitive-enhancing and neuroprotective properties. Its unique characteristics make it a valuable compound in the field of nootropics and cognitive science.

Properties

IUPAC Name |

ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNSMUBMSNAEEN-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166214 | |

| Record name | Noopept | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157115-85-0 | |

| Record name | 1-(2-Phenylacetyl)-L-prolylglycine ethy ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157115-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noopept | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157115850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noopept | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Phenylacetyl-L-prolylglycine ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMBERACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QBJ98683M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Noopept (N-phenylacetyl-L-prolylglycine ethyl ester)?

A1: this compound selectively increases the DNA-binding activity of hypoxia-inducible factor 1 (HIF-1). [] This effect is concentration-dependent and is not observed with piracetam. [] Molecular docking studies suggest that this compound's L-isomer and its metabolite, L-isomer of N-phenyl-acetylprolyl, can bind to the active site of prolyl hydroxylase 2, potentially explaining this HIF-1 activation. []

Q2: How does this compound's effect on HIF-1 relate to its therapeutic potential?

A2: HIF-1 activates genes crucial for adaptive responses to hypoxia. [] This HIF-positive effect may contribute to this compound's wide range of neurochemical and pharmacological benefits, including neuroprotection. []

Q3: Does this compound affect the activity of other transcription factors besides HIF-1?

A3: Studies in HEK293 cells show that this compound does not significantly affect the DNA-binding activity of CREB, NFAT, NF-κB, p53, STAT1, GAS, VDR, and HSF1. []

Q4: What are the neuroprotective mechanisms of this compound?

A4: this compound demonstrates neuroprotection through various mechanisms:* Reduces neurotoxic effects of excess calcium, glutamate, and free radicals: This "triad" protection is crucial during ischemic events. []* Anti-inflammatory action: It suppresses inflammatory responses, potentially through its antioxidant properties. [, ]* Antithrombotic activity: Though the exact mechanism is not fully elucidated in the provided research, this contributes to its neuroprotective profile. [] * Modulation of stress-induced kinases and neurotrophins: this compound decreases the activity of stress-induced kinases (SAPK/JNK 46/54 and pERK1/2) in the hippocampus. [] It also increases BDNF mRNA in the hypothalamus and hippocampus, with a slight increase in BDNF protein in the hypothalamus. []

Q5: How does this compound impact the cholinergic system?

A5: While not directly addressed in the provided research, one study mentions this compound exhibiting cholinomimetic properties, suggesting it might enhance cholinergic neurotransmission. [] Further research is needed to confirm and elaborate on this effect.

Q6: How do this compound's effects on NMDA receptors compare to those of Piracetam?

A7: Similar to this compound, Piracetam also increased NMDA receptor density in the hippocampus of both wild-type and BARR2-KO mice. [] The fact that both drugs influence NMDA receptors suggests they might share a common primary target, despite their structural differences. []

Q7: How does this compound affect the immune system?

A8: this compound exhibits immunomodulatory activities:* Stimulates antibody production: It increases serum antibody levels to Aβ(25—35) peptide oligomers, which are associated with Alzheimer's disease. [, ]* Modulates immune response in inflammation: It suppresses inflammatory responses to concanavalin A in a dose-dependent manner. [] It also shows anti-inflammatory effects in carrageenan-induced inflammation and adjuvant arthritis. []

Q8: Does this compound cross the blood-brain barrier?

A9: While not explicitly stated in most of the research, several studies use in vivo models with central nervous system endpoints, implying this compound's ability to cross the blood-brain barrier. [, , , , , , , , , , , , , , , ] Further research focused on quantifying brain penetration would be valuable.

Q9: What are the main pharmacokinetic differences between this compound and Piracetam?

A10: this compound is effective at doses 1000 times lower than piracetam. [] It also influences memory consolidation and retrieval, while piracetam primarily facilitates early memory stages. [] this compound displays a longer elimination half-life than piracetam, leading to a longer duration of action. []

Q10: How is this compound metabolized?

A11: this compound is rapidly metabolized, particularly in rats, where it undergoes significant first-pass metabolism in the liver. [] One identified metabolite is cycloprolylglycine (CPG), which also exhibits nootropic activity. [] Hydroxylation of the phenyl ring is another metabolic pathway observed in rats. []

Q11: Are there species differences in this compound's pharmacokinetics?

A12: Yes, significant interspecies differences exist:* Elimination rate: Decreases from rats to rabbits to humans. []* Metabolism: Rapid in rats, forming a hydroxylated metabolite not detected in rabbits or humans. [] Unchanged this compound circulates longer in rabbits. []* Human pharmacokinetics: Slower elimination and high individual variability are observed. [] No metabolites were detected in human plasma, likely due to the lower doses used. []

Q12: What is the molecular formula and weight of this compound?

A13: The molecular formula of this compound is C17H22N2O4, and its molecular weight is 318.37 g/mol. []

Q13: What analytical methods are used to characterize and quantify this compound?

A14: Common analytical techniques include:* UV spectrophotometry: Exploits this compound's UV absorption properties for analysis. []* High-performance liquid chromatography (HPLC): Often coupled with UV detection for both qualitative and quantitative analysis. []* Thin-layer chromatography (TLC): Can be used for impurity profiling, but might have limitations in sensitivity for this compound. []

Q14: Is there information available on the spectroscopic data of this compound (e.g., NMR, IR)?

A14: The provided research does not include detailed spectroscopic data for this compound.

Q15: What formulations of this compound are being investigated?

A16: Research mentions the following formulations:* Tablets: Containing 5 mg or 10 mg of this compound. []* Intranasal gel: This delivery route aims to enhance bioavailability and target the central nervous system more directly. [, , , , ]

Q16: What is known about this compound's stability?

A17: While specific stability data is limited in the provided research, one study mentions this compound's enzymatic instability as a peptide drug. []

Q17: How does the choice of excipients affect this compound's release from nasal formulations?

A18: Both polymers (mucoadhesives and viscosity modifiers) and humectants (alcohols) significantly influence this compound's release from nasal dosage forms. [] Sodium carboxymethylcellulose and chitosan, combined with glycerol, were found to provide optimal this compound release. []

Q18: What is the safety profile of this compound?

A19: Preclinical studies in rabbits showed no irreversible pathological changes in organs or systems after 6 months of oral this compound administration (10 or 100 mg/kg). [] No allergenic, immunotoxic, or mutagenic activity was observed. [] The drug did not affect generative function or progeny development. []

Q19: What clinical applications of this compound are being studied?

A20: Clinical research focuses on this compound's potential in: * Cognitive impairment: Treating mild cognitive impairment in patients with stroke [] or cerebrovascular and post-traumatic origins. []* Post-ketamine anesthesia: Correcting amnestic and behavioral disorders. [] * Tuberculosis treatment: Preventing neuro- and cardiotoxic side effects of antituberculous drugs. [, ]

Q20: What are the main findings from clinical trials on this compound?

A21:* Mild cognitive impairment: A 2-month treatment with this compound (20 mg daily) significantly improved cognitive functions in stroke patients compared to controls, with a high safety profile. []* Post-ketamine anesthesia: Intranasal this compound showed significant improvements in anxiety, excitability, activity, and memory compared to Piracetam and Cerebrolysin. []

Q21: How does this compound affect individuals differently based on their genotype?

A22: this compound's behavioral effects can be genotype-dependent. For instance, it increased entries into bright arms in the elevated plus maze in BALB/c mice, while the opposite effect was observed in C57BL/6J mice. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5-ARSONO-2-HYDROXYPHENYL)AMINO]METHANESULFINIC ACID, DISODIUM SALT](/img/structure/B1679784.png)